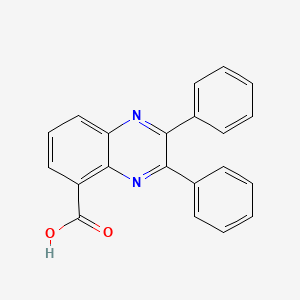

2,3-diphenylquinoxaline-5-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

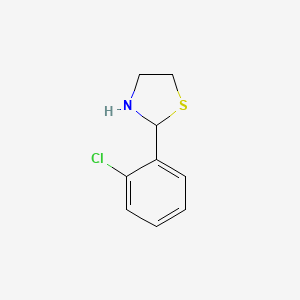

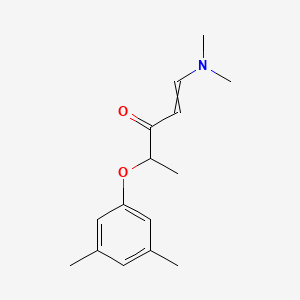

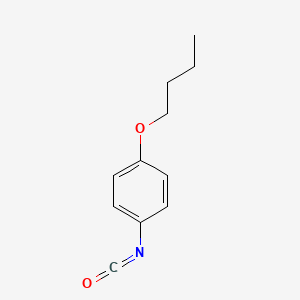

2,3-diphenylquinoxaline-5-carboxylic Acid is a quinoxaline derivative12. It has a molecular weight of 326.3512. It is a potential antineoplastic agent23 and has been shown to inhibit Akt translocation by targeting the pleckstrin homology (PH) domain4.

Synthesis Analysis

The synthesis of 2,3-diphenylquinoxaline derivatives typically involves the reaction of an alkyne with iodine in dimethyl sulfoxide (DMSO) at 130°C for 24 hours. This is followed by the addition of o-phenylenediamine5.Molecular Structure Analysis

The molecular structure of 2,3-diphenylquinoxaline-5-carboxylic Acid consists of a quinoxaline core with two phenyl groups at the 2 and 3 positions and a carboxylic acid group at the 5 position12.

Chemical Reactions Analysis

While specific chemical reactions involving 2,3-diphenylquinoxaline-5-carboxylic Acid are not readily available, quinoxaline derivatives are known to exhibit strong absorption spectra in THF6.

Physical And Chemical Properties Analysis

2,3-diphenylquinoxaline-5-carboxylic Acid is a solid compound1. It has a molecular weight of 326.3512. It is insoluble in water8.

Applications De Recherche Scientifique

-

Pharmaceutical and Biological Applications

- Quinoxaline derivatives have diverse pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .

- The methods of application or experimental procedures involve the synthesis of quinoxaline derivatives via many different methods of synthetic strategies .

- The outcomes obtained show that these compounds have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases .

-

Chemistry and Material Science Applications

- 2,3-Diphenylquinoxaline (DPQ) is an efficient electron withdrawing unit due to its suitable electronegativity, stable quinoid structure, and easy synthesis .

- It is used as a component for the construction of conjugated polymers of the D–A type and in different arrangements of donor and acceptor molecules throughout the molecule .

- The outcomes obtained show that these compounds have potential applications in the field of material science .

-

Antiviral and Antimicrobial Applications

-

Treatment of Cancerous Cells, AIDS, and Schizophrenia

- Quinoxaline derivatives have become a crucial component in drugs used to treat cancerous cells, AIDS, and schizophrenia .

- The methods of application or experimental procedures involve the synthesis of quinoxaline derivatives via many different methods of synthetic strategies .

- The outcomes obtained show that these compounds have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases .

-

Treatment of Plant Viruses

- Quinoxaline derivatives have been used in the treatment of plant viruses .

- The methods of application or experimental procedures involve the synthesis of quinoxaline derivatives via many different methods of synthetic strategies .

- The outcomes obtained show that these compounds have potential applications in the field of plant pathology .

-

Applications in Green Chemistry

- Quinoxaline derivatives have been synthesized using green chemistry approaches .

- The methods of application or experimental procedures involve the synthesis of quinoxaline derivatives via many different methods of synthetic strategies .

- The outcomes obtained show that these compounds have potential applications in the field of green chemistry .

-

Synthesis of Biologically Active Quinoxalines

- Quinoxalines, a class of N-heterocyclic compounds, are important biological agents .

- A significant amount of research activity has been directed towards this class .

- They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .

- Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .

-

Use in Organic Chemistry

- Quinoxaline derivatives have been used in various reactions in organic chemistry .

- They have been used in reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .

- The outcomes obtained show that these compounds have potential applications in the field of organic chemistry .

-

Use in the Construction of Conjugated Polymers

- 2,3-Diphenylquinoxaline (DPQ) is an efficient electron withdrawing unit due to its suitable electronegativity, stable quinoid structure, and easy synthesis .

- It is used as a component for the construction of conjugated polymers of the D–A type and in different arrangements of donor and acceptor molecules throughout the molecule .

- The outcomes obtained show that these compounds have potential applications in the field of material science .

Safety And Hazards

While specific safety and hazard information for 2,3-diphenylquinoxaline-5-carboxylic Acid is not readily available, general precautions include avoiding contact with skin and eyes, not breathing vapors or mists, and not allowing contact with air9.

Orientations Futures

Given its potential as an α-glucosidase inhibitor7, future research could explore the use of 2,3-diphenylquinoxaline-5-carboxylic Acid and related compounds in the treatment of diabetes. Additionally, its ability to inhibit Akt translocation4 suggests potential applications in cancer treatment.

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature and resources.

Propriétés

IUPAC Name |

2,3-diphenylquinoxaline-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O2/c24-21(25)16-12-7-13-17-20(16)23-19(15-10-5-2-6-11-15)18(22-17)14-8-3-1-4-9-14/h1-13H,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAMBOCHRTYBBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC(=C3N=C2C4=CC=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378019 |

Source

|

| Record name | 2,3-diphenylquinoxaline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-diphenylquinoxaline-5-carboxylic Acid | |

CAS RN |

90833-20-8 |

Source

|

| Record name | 2,3-diphenylquinoxaline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal](/img/structure/B1350107.png)

![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)

![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)